molecular formula C12H15NO2 B145419 Benzyl 1-aminocyclobutane-1-carboxylate CAS No. 125483-56-9

Benzyl 1-aminocyclobutane-1-carboxylate

Cat. No.: B145419
CAS No.: 125483-56-9
M. Wt: 205.25 g/mol
InChI Key: DYNGVWGYZMKMPE-UHFFFAOYSA-N
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Description

Benzyl 1-aminocyclobutane-1-carboxylate is a chemical compound with the molecular formula C12H15NO2 It is a derivative of cyclobutane, featuring an amino group and a carboxylate group attached to the cyclobutane ring, with a benzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 1-aminocyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to facilitate the cyclization and alkylation steps efficiently .

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-aminocyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. Typical reaction conditions involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce benzyl 1-aminocyclobutanol .

Scientific Research Applications

Benzyl 1-aminocyclobutane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzyl 1-aminocyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The cyclobutane ring provides conformational rigidity, which can influence its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 1-aminocyclobutane-1-carboxylate is unique due to the presence of the benzyl group, which can enhance its lipophilicity and influence its biological activity. The cyclobutane ring also imparts distinct conformational properties compared to other cyclic amino acids .

Properties

IUPAC Name

benzyl 1-aminocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c13-12(7-4-8-12)11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNGVWGYZMKMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622597
Record name Benzyl 1-aminocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125483-56-9
Record name Benzyl 1-aminocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2.2 g 1-tert-Butoxycarbonylamino-cyclobutanecarboxylic acid benzyl ester in 20 ml dichloromethane were added 8 ml TFA. After stirring for 4 h the mixture was concentrated and the residue codistilled with toluene. The free amine was obtained by treatment with (Polystyrylmethyl)trimethylammonium bicarbonate in MeCN. Yield: 1.7 g
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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